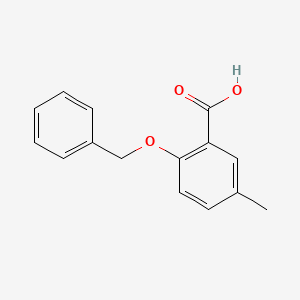

2-(Benzyloxy)-5-methylbenzoic acid

Description

Evolution of Research on Benzyloxybenzoic Acid Derivatives

The exploration of benzyloxybenzoic acid derivatives has been a continuous endeavor in organic chemistry. These compounds, characterized by a benzyloxy group attached to a benzoic acid backbone, serve as crucial building blocks in the creation of a wide array of more complex molecules. researcher.life Research in this area has evolved from fundamental synthesis and characterization to the targeted design of molecules with specific functional properties. Early studies often focused on the straightforward synthesis of these derivatives, such as the Williamson ether synthesis, to produce various substituted benzyloxybenzoic acids. researcher.life Over time, the focus has shifted towards leveraging these compounds as key intermediates in multi-step syntheses of pharmaceuticals and other functional materials. researcher.lifenih.gov The investigation into their crystal structures and intermolecular interactions, such as the formation of acid-acid homodimers through hydrogen bonding, has also become a significant area of research. nih.gov

Significance of Aromatic Carboxylic Acids in Synthetic Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, defined by a carboxyl group (-COOH) bonded to an aromatic ring. numberanalytics.comvedantu.com This functional group imparts acidic properties and a rich reactivity profile, making them invaluable in organic synthesis. numberanalytics.com Their significance is underscored by their widespread presence in natural products and their application as precursors in the manufacturing of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

The versatility of aromatic carboxylic acids stems from their ability to undergo a variety of chemical transformations. numberanalytics.com These include reactions at the carboxyl group, such as esterification and amide bond formation, as well as electrophilic substitution on the aromatic ring. vedantu.comnumberanalytics.com The carboxyl group is deactivating and meta-directing in electrophilic aromatic substitution reactions. vedantu.com Aromatic carboxylic acids are instrumental in constructing complex molecular architectures and are frequently employed in the synthesis of high-value compounds. numberanalytics.comresearchgate.net

Research Trajectories and Contemporary Relevance of 2-(Benzyloxy)-5-methylbenzoic Acid

This compound has emerged as a compound of interest due to its specific substitution pattern, which offers unique possibilities for further functionalization. Its synthesis is typically achieved through a multi-step process starting from 5-methylsalicylic acid. prepchem.com This involves the esterification of the salicylic (B10762653) acid, followed by benzylation of the hydroxyl group and subsequent hydrolysis of the ester to yield the final acid. prepchem.com

Current research involving this compound and its close derivatives often focuses on their utility as intermediates in the synthesis of novel compounds with potential biological activity. For example, derivatives of benzyloxybenzoic acid have been explored for their potential as antimicrobial and anticancer agents. researcher.lifeijcrt.org The specific placement of the benzyloxy and methyl groups on the benzoic acid ring in this compound provides a scaffold that can be strategically modified to develop new chemical entities.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 67127-92-8 bldpharm.com |

| Molecular Formula | C15H14O3 bldpharm.com |

| Molecular Weight | 242.27 g/mol bldpharm.com |

| Melting Point | 98-100 °C prepchem.com |

Table 2: Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1. Esterification | 5-Methylsalicylic acid | Methanol (B129727), Sulfuric acid | Methyl 5-methylsalicylate prepchem.com |

| 2. Benzylation | Methyl 5-methylsalicylate | Benzyl (B1604629) chloride, Anhydrous potassium carbonate | Methyl 2-benzyloxy-5-methylbenzoate prepchem.com |

| 3. Hydrolysis | Methyl 2-benzyloxy-5-methylbenzoate | Aqueous sodium hydroxide (B78521), Hydrochloric acid | This compound prepchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIFEMYRGHSSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515592 | |

| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-92-8 | |

| Record name | 2-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 5 Methylbenzoic Acid and Its Structural Analogs

Strategies for the Introduction of the Benzyloxy Moiety

A crucial step in the synthesis of the target molecule is the introduction of the benzyloxy group, which is typically achieved through the benzylation of a hydroxyl-substituted benzoic acid.

Benzylation Reactions of Hydroxyl-Substituted Benzoic Acids

The Williamson ether synthesis is a fundamental and widely used method for the benzylation of hydroxyl groups. nih.gov This reaction involves the deprotonation of a hydroxyl group with a base, such as sodium hydride (NaH), followed by nucleophilic attack of the resulting alkoxide on benzyl (B1604629) bromide (BnBr). nih.gov This method is effective for the benzylation of various hydroxylated compounds, including derivatives of salicylic (B10762653) acid. nih.govnih.govyoutube.com The benzyl group is valued for its stability under a range of reaction conditions, making it a reliable protective group for hydroxyl moieties during multi-step syntheses. nih.gov

For instance, the synthesis of 2-propoxy-5-methylbenzoic acid, an analog of the target compound, has been successfully achieved by propylating the ethyl ester of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), followed by hydrolysis. nist.gov This approach highlights the feasibility of alkylating the hydroxyl group of a salicylic acid derivative.

Alternative benzylation methods have also been developed to circumvent the use of strongly basic conditions, which might be incompatible with sensitive functional groups. nih.gov These include the use of reagents like benzyl 2,2,2-trichloroacetimidate (BTCAI), 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), and 2-benzyloxy-1-methyl-pyridinium triflate (Bn-OPT). nih.gov

Installation and Functionalization of the Methyl Group

The methyl group at the 5-position of the benzoic acid ring is another key structural feature. Its introduction can be accomplished through various methylation strategies.

Methylation Reactions in Benzoic Acid Scaffolds

Direct C-H methylation of benzoic acids has emerged as a powerful tool for introducing methyl groups. nih.gov Iridium-catalyzed carboxylate-directed ortho C-H methylation offers a method for the predictable functionalization of benzoic acids. nih.gov This technique utilizes commercially available reagents and is tolerant of air and moisture, making it a practical approach. nih.gov Palladium-catalyzed ortho-methylation of benzoic acid derivatives using di-tert-butyl peroxide (DTBP) as the methyl source has also been reported, providing a route to ortho-methylated benzoic acids. rsc.orgresearchgate.net These methods highlight the utility of the carboxylic acid group as a directing group to achieve regioselective methylation. nih.govresearchgate.net

In a different approach, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid to introduce a nitro group, followed by reduction to an amino group. google.com This demonstrates a strategy where the methyl group is already present on the starting material, and subsequent functionalization occurs at other positions on the aromatic ring.

Directed Ortho-Metalation Strategies for Methyl Group Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as methyl iodide, to introduce a methyl group. rsc.orgresearchgate.net

The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.netorganic-chemistry.org For example, treatment of benzoic acid with s-BuLi/TMEDA at low temperatures leads to the formation of the ortho-lithiated species, which can be trapped with methyl iodide to yield o-toluic acid. rsc.orgresearchgate.net This methodology provides a direct route to ortho-substituted benzoic acids. The regioselectivity of the metalation can be influenced by the choice of the organolithium reagent and the presence of other substituents on the ring. organic-chemistry.org

Carboxylic Acid Group Formation and Modification

Aromatic carboxylic acids can be synthesized through various methods, including the oxidation of alkylbenzenes, the hydrolysis of nitriles, and the carbonation of Grignard or organolithium reagents. slideshare.net The carboxyl group is a meta-directing group in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the meta position. britannica.comvedantu.com

Once formed, the carboxylic acid group can be modified. For example, esterification is a common transformation. The reaction of benzoic acids with methanol (B129727) in the presence of a solid acid catalyst, such as a titanium-zirconium solid acid, can produce methyl benzoates. mdpi.com The carboxylic acid can also be converted to an acyl halide, which is a more reactive intermediate for further functionalization. slideshare.net Furthermore, the carboxylic acid functionality can be used to form amides by reacting with amines. For instance, 4H-benzo[d] nih.govrsc.orgdioxin-4-one derivatives, synthesized from salicylic acids, can be readily converted to salicylamides by treatment with primary amines. nih.gov

Oxidation Pathways for Benzoic Acid Formation

The formation of the benzoic acid moiety is a critical step in the synthesis of many aromatic compounds. While the direct synthesis of 2-(Benzyloxy)-5-methylbenzoic acid typically starts from precursors already containing the carboxyl group, understanding the oxidation pathways to form the core benzoic acid structure is fundamental. For instance, the synthesis of the key precursor, 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid), can be achieved through the carboxylation of p-cresol (B1678582). chemistrytalk.org

Generally, benzoic acids can be prepared via the oxidation of alkylbenzenes. A common laboratory and industrial method involves the oxidation of toluene (B28343) and its derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic air oxidation. numberanalytics.comwikipedia.org The reaction with potassium permanganate under alkaline conditions proceeds by converting the methyl group into a carboxylate, which is then acidified to yield the benzoic acid. numberanalytics.com Industrially, liquid-phase air oxidation of toluene is prevalent, often employing catalysts such as cobalt and manganese salts at elevated temperatures and pressures. wikipedia.org This process can be optimized to maximize the yield of benzoic acid while minimizing by-products like benzyl alcohol and benzaldehyde. wikipedia.org

Esterification and Hydrolysis Processes in Synthetic Sequences

Esterification and hydrolysis are pivotal reversible reactions in the synthesis of this compound, often employed for protecting the carboxylic acid group or as the final step to deprotect it.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid (H₂SO₄). nist.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.com For instance, a synthetic route towards an analog, 2-propoxy-5-methylbenzoic acid, involves the initial esterification of p-cresotinic acid with ethanol (B145695) in the presence of H₂SO₄ to protect the carboxylic acid as an ethyl ester before subsequent reactions. nist.gov

Hydrolysis is the reverse of esterification, where an ester is cleaved back into a carboxylic acid and an alcohol. This can be achieved under acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is irreversible. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. wikipedia.org In the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid, the final step is the hydrolysis of the corresponding ester using sodium hydroxide in a methanol/water mixture, achieving a high yield of 97%. wikipedia.org

Multistep Synthesis and Total Synthesis Considerations

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound is most practically approached through a linear synthesis . chemistnotes.comuniurb.it This strategy involves the sequential modification of a starting material. chemistnotes.comfiveable.me The most logical and documented linear pathway commences with the commercially available precursor, 2-hydroxy-5-methylbenzoic acid. chemistrytalk.org

The key transformation in this sequence is the benzylation of the phenolic hydroxyl group, a classic example of the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride to form the benzyl ether linkage.

A potential linear synthetic route can be outlined as follows:

Starting Material: 2-hydroxy-5-methylbenzoic acid.

Protection (Optional): The carboxylic acid group can be first protected as an ester (e.g., ethyl or methyl ester) via Fischer esterification to prevent it from reacting with the base in the subsequent step. nist.gov

Benzylation: The phenolic hydroxyl group (of the acid or its ester) is converted to a benzyl ether using benzyl chloride in the presence of a base. A patent for a similar intermediate, methyl 5-acetyl-2-benzyloxy benzoate, describes the benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride using a base and a catalyst in a polar solvent. google.com

Deprotection/Hydrolysis: If the carboxylic acid was initially protected as an ester, the final step is hydrolysis under basic conditions to yield the final product, this compound. nist.gov

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side reactions. numberanalytics.comresearchgate.net For the key Williamson ether synthesis step in the preparation of this compound, several factors can be fine-tuned.

Table 1: Factors for Optimization in Williamson Ether Synthesis

| Parameter | Considerations for Optimization | Rationale |

| Base | Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. The choice of base can significantly affect the yield. numberanalytics.com | Strong bases ensure complete deprotonation of the phenolic hydroxyl group to form the reactive phenoxide ion. Weaker bases may result in incomplete reaction or require harsher conditions. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are preferred. byjus.com | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion and promoting the Sₙ2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. chemistrytalk.org |

| Temperature | Reactions are typically run at temperatures ranging from room temperature to 100 °C. byjus.comresearchgate.net | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination, especially with more sterically hindered reactants. wikipedia.org |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) or the addition of iodide salts can be used. byjus.comresearchgate.net | Phase-transfer catalysts facilitate the reaction between reactants in different phases (e.g., a solid base and a dissolved organic reactant). Iodide salts can undergo halide exchange with benzyl chloride to form the more reactive benzyl iodide in situ, accelerating the reaction. byjus.comresearchgate.net |

For the esterification and hydrolysis steps, optimization involves selecting the appropriate catalyst (e.g., strong acids for esterification, strong bases for saponification) and controlling the temperature to drive the reaction to completion. nist.gov For example, in the synthesis of a related compound, the yield of an esterification step was maximized by using a specific molar ratio of alcohol and an optimal reaction time of 8 hours. chempedia.info

Green Chemistry Approaches in the Synthesis of Benzyloxybenzoic Acids

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Catalyst-Free Methodologies

Solvent-Free Reactions: A significant goal in green chemistry is the elimination of volatile organic solvents, which are often toxic and difficult to dispose of. For the synthesis of benzyloxybenzoic acids and their esters, solvent-free approaches have been developed. For instance, the Williamson ether synthesis for the etherification of phenols with benzyl chloride can be performed efficiently under solvent-free conditions using solid bases like potassium carbonate. researchgate.net These reactions can proceed rapidly at lower temperatures, yielding highly pure products. researchgate.net Similarly, the esterification of benzoic acids can be achieved under solvent-free conditions using solid acid catalysts or under microwave irradiation, which can significantly accelerate reaction times. masterorganicchemistry.com

Catalyst-Free Reactions: While many reactions in the synthesis sequence require catalysts, there is growing interest in developing catalyst-free methods. Some solvent-free reactions can proceed without a traditional catalyst, relying on the inherent reactivity of the reagents under specific conditions, such as high temperature or microwave irradiation. prepchem.com For example, the synthesis of bromo-substituted benzoic acids has been explored under solvent and catalyst-free conditions using sonication. prepchem.com While not always feasible, eliminating catalysts simplifies purification procedures and reduces the environmental impact associated with heavy metal or corrosive acid catalysts.

Sustainable Synthetic Route Development

The imperative for environmentally benign chemical manufacturing has spurred research into sustainable synthetic methodologies for a wide array of chemical compounds, including this compound and its structural analogs. The development of green synthetic routes focuses on minimizing environmental impact by utilizing renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes.

One promising approach to sustainable synthesis is the utilization of biomass-derived starting materials. Lignin, a complex polymer abundant in plant biomass, can be broken down into valuable aromatic platform chemicals, including benzoic acid derivatives. rsc.org This offers a renewable alternative to traditional petroleum-based syntheses. escholarship.org For instance, p-cresol, which can be derived from lignin, is a key precursor for the synthesis of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), an important intermediate for this compound. nist.gov The conversion of biomass-derived quinic acid, obtained from glucose fermentation, into benzoic acid further highlights the potential of bio-based feedstocks. escholarship.org

The principles of green chemistry are central to the sustainable synthesis of benzoic acid derivatives. wjpmr.com These principles include the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of renewable feedstocks. Research has demonstrated the potential for solar-powered electrochemical synthesis of benzoic acid from toluene, a process that significantly reduces the carbon footprint associated with conventional methods. rsc.org

Furthermore, the development of eco-friendly, one-pot multicomponent reactions represents a significant advancement. researchgate.net These methods, often performed under solvent-free conditions or in aqueous media, streamline synthetic processes, reduce waste, and enhance efficiency. researchgate.netbrazilianjournals.com.br For the synthesis of substituted phenols, which are key intermediates, green protocols have been developed that utilize mild oxidants like aqueous hydrogen peroxide in ethanol, avoiding the need for harsh reagents and chromatographic purification. rsc.org

A comparative overview of traditional versus potential sustainable methods for key synthetic steps is presented below:

| Reaction Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Sustainable Alternative |

| Carboxylation | Kolbe-Schmitt reaction using high pressure and temperature. | Biocatalytic carboxylation or use of CO2 from capture technologies. | Milder reaction conditions, utilization of a greenhouse gas. |

| Benzylation | Williamson ether synthesis using benzyl halide and a strong base in an organic solvent. | Benzyl alcohol with a green catalyst (e.g., solid acid) in a benign solvent or solvent-free. | Avoidance of hazardous alkylating agents and harsh bases, reduced solvent waste. |

| Starting Material Source | Petroleum-derived toluene or xylene. | Lignin- or glucose-derived platform chemicals (e.g., p-cresol, quinic acid). rsc.orgescholarship.org | Renewable feedstock, reduced reliance on fossil fuels. |

| Energy Input | High-temperature reflux. | Microwave-assisted synthesis or solar thermal electrochemical processes. wjpmr.comrsc.org | Reduced reaction times, lower energy consumption. |

Detailed research findings indicate that the synthesis of benzoic acid derivatives can be made significantly more sustainable. For example, the use of p-toluenesulfonic acid as a catalyst in aqueous media for certain reactions allows for simple recovery and reuse of the catalyst, minimizing waste. The development of one-pot syntheses, such as the conversion of substituted benzoic acids to anilines using tosyl azide (B81097) in a transition-metal-free system, further exemplifies the move towards more efficient and environmentally friendly chemical processes. rsc.org

While a specific, fully developed sustainable route for this compound is not yet prominent in the literature, the building blocks for such a process are evident from research on its structural analogs. A plausible green synthetic pathway could involve the enzymatic or green-catalyzed carboxylation of p-cresol to yield 2-hydroxy-5-methylbenzoic acid, followed by a sustainable benzylation step using benzyl alcohol and a reusable solid acid catalyst. This approach would align with the core principles of green chemistry, offering a more environmentally responsible method for the production of this and related compounds.

Elucidation of Reaction Mechanisms and Organic Transformations Involving 2 Benzyloxy 5 Methylbenzoic Acid Derivatives

Nucleophilic Substitution Reactions at the Benzylic Position and Aromatic Ring

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. In the context of 2-(benzyloxy)-5-methylbenzoic acid derivatives, these reactions can occur at two primary sites: the benzylic carbon of the benzyloxy group and the aromatic ring itself.

Mechanistic Insights into S_N1 and S_N2 Processes in Benzylic Systems

The benzylic position of this compound is particularly susceptible to nucleophilic substitution. Benzylic halides are known to readily undergo such reactions. ucalgary.ca The specific mechanism, whether S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.comyoutube.com

Primary benzylic halides typically favor the S_N2 pathway, which involves a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. ucalgary.cayoutube.com This process is sensitive to steric hindrance. youtube.com In contrast, secondary and tertiary benzylic systems are more inclined to react via the S_N1 mechanism. ucalgary.ca This pathway proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. ucalgary.cayoutube.com The stability of this carbocation is a key driving force for the S_N1 reaction. The solvent also plays a crucial role, with polar protic solvents favoring S_N1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for S_N2 reactions. youtube.comchemistrysteps.com

It is important to note that for benzylic systems, there is a continuum between the S_N1 and S_N2 mechanisms, and in some cases, a merged mechanism exhibiting characteristics of both can be observed. researchgate.net

Influence of Substituents on Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) on the benzoic acid core of this compound is generally less facile than substitution at the benzylic position. Aromatic rings are inherently electron-rich and thus repel nucleophiles. govtpgcdatia.ac.in However, S_NAr can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. chemistrysteps.comlibretexts.orglibretexts.org These groups activate the ring towards nucleophilic attack by reducing its electron density. govtpgcdatia.ac.inyoutube.com

The position of the electron-withdrawing group relative to the leaving group is critical. For the reaction to proceed efficiently via the common addition-elimination mechanism, the electron-withdrawing group must be located at the ortho or para position to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comlibretexts.orgyoutube.com A substituent in the meta position does not provide this resonance stabilization, rendering the reaction much less likely to occur. libretexts.org

Another, less common, mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. govtpgcdatia.ac.inchemistrysteps.commasterorganicchemistry.com This mechanism can occur with strong bases and does not necessarily require an electron-withdrawing group on the ring. chemistrysteps.commasterorganicchemistry.com A notable feature of the benzyne mechanism is that the incoming nucleophile may not attach to the same carbon that the leaving group departed from, a phenomenon known as cine substitution. govtpgcdatia.ac.in

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of these reactions on substituted benzenes is governed by the directing effects of the existing substituents. youtube.com

Regioselectivity and Directing Effects of Benzyloxy and Carboxyl Groups

In this compound, the directing effects of the benzyloxy group (-OCH2Ph), the carboxyl group (-COOH), and the methyl group (-CH3) determine the position of incoming electrophiles.

Benzyloxy and Methyl Groups: The benzyloxy group, similar to an alkoxy group, is an activating group and an ortho, para-director. organicchemistrytutor.comsavemyexams.com This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com The methyl group is also an activating, ortho, para-director due to its electron-donating inductive effect. savemyexams.comyoutube.com

Carboxyl Group: The carboxyl group is a deactivating group and a meta-director. organicchemistrytutor.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. libretexts.orgyoutube.com

When multiple substituents are present, their combined effects determine the final regioselectivity. Generally, activating groups have a stronger directing influence than deactivating groups. youtube.com In the case of this compound, the powerful ortho, para-directing influence of the benzyloxy and methyl groups will likely dominate over the meta-directing effect of the carboxyl group. Steric hindrance can also play a role, often favoring substitution at the less hindered position. youtube.com

Halogenation, Nitration, and Sulfonation Studies

Specific examples of electrophilic aromatic substitution reactions that could be performed on derivatives of this compound include halogenation, nitration, and sulfonation.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would be directed to the positions activated by the benzyloxy and methyl groups. For instance, bromination of a related compound, m-toluic acid, can yield various substituted products. bldpharm.com

Nitration: Nitration involves the introduction of a nitro group (-NO2). The nitration of m-toluic acid, a structurally similar compound, has been studied and is known to produce a mixture of isomers, including 2-nitro-3-methylbenzoic acid and 5-methyl-2-nitrobenzoic acid. google.compatsnap.comnih.govbldpharm.com The reaction conditions, such as temperature and the nitrating agent used, can influence the product distribution. google.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H). Similar to other electrophilic aromatic substitutions, the position of sulfonation would be guided by the directing effects of the existing substituents.

| Reaction | Reagents | Expected Major Products (based on directing effects) |

| Halogenation | Br2, FeBr3 | Substitution at positions ortho/para to benzyloxy and methyl groups |

| Nitration | HNO3, H2SO4 | Substitution at positions ortho/para to benzyloxy and methyl groups |

| Sulfonation | SO3, H2SO4 | Substitution at positions ortho/para to benzyloxy and methyl groups |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents can potentially cleave the benzyl (B1604629) group. The methyl group on the aromatic ring can also be oxidized to a carboxylic acid under harsh conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature with a suitable catalyst, though this is a vigorous reaction. The benzyl C-O bond can be cleaved by catalytic hydrogenation (hydrogenolysis), which would convert the benzyloxy group to a hydroxyl group, yielding 2-hydroxy-5-methylbenzoic acid.

Selective Oxidation of Methyl and Benzyloxy Groups

The selective oxidation of the methyl and benzyloxy groups on the this compound scaffold presents a synthetic challenge due to the presence of multiple oxidizable sites. The benzylic position of the benzyloxy group and the methyl group are both susceptible to oxidation. khanacademy.org

Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed for this transformation. The reaction proceeds through a benzylic radical intermediate, which is stabilized by the aromatic ring. The presence of the electron-donating benzyloxy group can influence the reactivity of the methyl group.

Oxidation of the Benzyloxy Group: The benzylic C-H bonds of the benzyloxy group are also prone to oxidation, which can lead to cleavage of the benzyl ether and formation of a hydroxyl group at the 2-position, or further oxidation to a carboxylic acid. organic-chemistry.org The choice of oxidizing agent and reaction conditions is crucial to achieve selectivity. Milder oxidizing agents may favor the selective cleavage of the benzyl ether without affecting the methyl group. For instance, catalytic hydrogenation (H2/Pd-C) is a common method for debenzylation, which is a reductive cleavage rather than an oxidation, but achieves the removal of the benzyl group. True selective oxidation of the benzyloxy group in the presence of a methyl group is synthetically challenging and often requires multi-step procedures or specialized reagents.

Recent research has focused on developing milder and more selective oxidation methods. For example, the use of transition-metal catalysts with molecular oxygen or peroxides as the oxidant has shown promise in the controlled oxidation of benzylic positions. organic-chemistry.org Additionally, photochemically induced oxidation reactions offer an alternative pathway for selective transformations. organic-chemistry.org

Reductive Transformations of Aromatic Nitro and Carbonyl Moieties

The introduction of nitro or carbonyl groups onto the this compound framework opens up avenues for further functionalization through reductive transformations.

Reduction of Aromatic Nitro Groups: A nitro group, which can be introduced onto the aromatic ring through nitration, is readily reduced to an amino group. This transformation is fundamental in the synthesis of various derivatives. Common reducing agents for this purpose include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is highly effective for the reduction of nitro groups to amines. google.com This method is generally clean and high-yielding.

Metal/Acid Combinations: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction. nih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The resulting amino group is a versatile handle for subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.

Reduction of Carbonyl Moieties: If a carbonyl group, such as an acetyl group, is present on the aromatic ring (e.g., in methyl 5-acetyl-2-(benzyloxy)benzoate), it can be reduced to a hydroxyl group or a methylene (B1212753) group. bldpharm.com

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of ketones to secondary alcohols.

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid group is a cornerstone of the reactivity of this compound, enabling the formation of a wide array of derivatives. libretexts.org

Amide and Ester Formation Mechanisms

The conversion of the carboxylic acid to amides and esters proceeds through nucleophilic acyl substitution. libretexts.orgmsu.edu

Ester Formation (Esterification): In the presence of an acid catalyst, this compound reacts with an alcohol to form an ester. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. msu.edu The reaction is reversible, and to drive it to completion, it is often necessary to remove the water as it is formed or use an excess of the alcohol. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester. masterorganicchemistry.com

Amide Formation: The reaction of this compound with a primary or secondary amine produces an amide. libretexts.orgyoutube.com Direct reaction by heating the carboxylic acid with an amine can form an ammonium carboxylate salt, which upon strong heating, can dehydrate to form the amide. masterorganicchemistry.com However, this method is often inefficient. A more common and effective approach involves the activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride, SOCl2, or oxalyl chloride) or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comrsc.org The activated species is then readily attacked by the amine nucleophile to form the amide via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Anhydride Synthesis and Reactivity Profiles

Acid anhydrides are another important class of carboxylic acid derivatives.

Synthesis: Symmetrical anhydrides of this compound can be synthesized by reacting the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P4O10) or by heating the corresponding acyl chloride with the sodium salt of the carboxylic acid. A common laboratory method for preparing anhydrides is the reaction of a carboxylic acid with an acid chloride. Mixed anhydrides can also be formed.

Reactivity: Acid anhydrides are more reactive than the corresponding carboxylic acids and esters but less reactive than acyl chlorides. They are excellent acylating agents and undergo nucleophilic acyl substitution with a variety of nucleophiles. They react with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the carboxylic acid. The reactivity of aromatic anhydrides can be tuned by the electronic nature of the substituents on the aromatic ring.

Cross-Coupling Reactions in Benzyloxybenzoic Acid Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been applied to derivatives of benzyloxybenzoic acid. uwindsor.caarkat-usa.orgyoutube.com

Palladium-Catalyzed Cross-Coupling for Aryl-Aryl Bond Formation

To participate in palladium-catalyzed cross-coupling reactions, the this compound molecule typically needs to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate. For example, 2-(benzyloxy)-5-bromobenzoic acid can serve as a substrate for these reactions. chemicalbook.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, involves three key steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 2-(benzyloxy)-5-bromobenzoic acid derivative), forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new aryl-aryl bond and regenerating the palladium(0) catalyst. youtube.com

These reactions allow for the synthesis of biaryl compounds, which are important structures in medicinal chemistry and materials science. The reaction conditions, including the choice of catalyst, ligands, base, and solvent, are critical for achieving high yields and selectivity.

Suzuki-Miyaura and Other Coupling Strategies

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. For derivatives of this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful strategy for the synthesis of biaryl and other conjugated systems. These methods are prized for their functional group tolerance and broad substrate scope. libretexts.org This section elucidates the application of Suzuki-Miyaura coupling and other related transformations for the structural modification of this compound derivatives.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of the organic halide is typically in the order of I > Br > OTf >> Cl. libretexts.org

While direct coupling of the C-H bond is an advancing field, more established strategies for derivatives of this compound involve the introduction of a halide or triflate functionality onto the aromatic ring to serve as the electrophilic partner in the coupling reaction. For instance, a halogenated derivative, such as 4-bromo-2-(benzyloxy)-5-methylbenzoic acid, would be a prime candidate for Suzuki-Miyaura coupling.

Research on structurally similar compounds provides a clear blueprint for these transformations. For example, the Suzuki-Miyaura coupling of various aryl bromides has been extensively studied, with a range of effective catalytic systems.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene (B28343) | High |

| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | Cs₂CO₃ | Dioxane | High |

| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | None | Cs₂CO₃ | THF/H₂O | High |

This table presents generalized conditions from literature precedents on analogous aryl bromides. Actual yields for a specific this compound derivative would require experimental verification.

Another strategic approach involves the modification of the benzylic position. The Suzuki-Miyaura cross-coupling of benzylic halides with potassium aryltrifluoroborates is a well-documented method for creating diarylmethane structures. nih.gov This strategy could be applied to a derivative such as 2-(benzyloxy)-5-(bromomethyl)benzoic acid. The use of potassium aryltrifluoroborates is advantageous due to their stability in air and moisture compared to boronic acids. nih.gov

Detailed studies have optimized conditions for such couplings, highlighting the importance of the catalyst, ligand, and base combination.

Table 2: Suzuki-Miyaura Coupling of Benzyl Bromide with Potassium Aryltrifluoroborates nih.gov

| Entry | Benzyl Halide | Aryltrifluoroborate | Catalyst (mol%) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | THF/H₂O (10:1) | 77 | 90 |

| 2 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | THF/H₂O (10:1) | 77 | 92 |

| 3 | Benzyl chloride | Potassium 4-methylphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | THF/H₂O (10:1) | 77 | 65 |

| 4 | Benzyl bromide | Potassium 2-thienyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | CPME/H₂O (10:1) | 90 | 85 |

Data adapted from a study on benzyl halides. nih.gov CPME = Cyclopentyl methyl ether. Yields refer to isolated material.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling strategies offer alternative pathways for the derivatization of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org A halogenated derivative of this compound could be coupled with various alkynes to introduce acetylenic moieties, which are valuable precursors for further synthetic transformations. Standard conditions typically involve a palladium source like Pd(PPh₃)₂Cl₂, a copper co-catalyst such as CuI, and an amine base like triethylamine (B128534), which can also serve as the solvent. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene. researchgate.net For a bromo-substituted derivative of this compound, this reaction could be used to introduce vinyl groups. For instance, the coupling of 2-acetyl-5-bromobenzofuran with various acrylates has been shown to proceed in high yields using a palladium catalyst in DMF with triethylamine as the base. researchgate.net This demonstrates the feasibility of applying Heck chemistry to similarly substituted aromatic systems.

Stille Coupling: This method involves the coupling of an organostannane with an organic halide. Although concerns about the toxicity of tin reagents exist, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. libretexts.org A stannylated derivative of this compound could be prepared and subsequently coupled with various aryl halides to generate biaryl structures.

The choice of coupling strategy depends on the desired final product and the specific functionalities present in the starting materials. The robustness and versatility of these palladium-catalyzed reactions provide a comprehensive toolkit for the synthesis of a diverse library of compounds derived from this compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. DFT methods are employed to determine structural characteristics, chemical reactivity, and other molecular properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization or energy minimization, involves finding the coordinates on the potential energy surface where the net forces on each atom are close to zero. wikipedia.org For 2-(Benzyloxy)-5-methylbenzoic acid, this optimization would be performed using a DFT functional, such as the popular B3LYP, combined with a suitable basis set like 6-311++G(d,p). epstem.net The calculation begins with an initial guess of the geometry and iteratively adjusts the positions of the atoms until a stationary point corresponding to a local energy minimum is found. wikipedia.orgmdpi.com The resulting optimized structure provides key geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for bond lengths and angles that would be determined through DFT-based geometry optimization. Actual calculated values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(carboxyl)-O(hydroxyl) | ~1.35 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| O(hydroxyl)-H | ~0.97 Å | |

| C(ring)-C(carboxyl) | ~1.49 Å | |

| C(ring)-O(ether) | ~1.37 Å | |

| O(ether)-C(benzyl) | ~1.43 Å | |

| Bond Angles (°) ** | ||

| O=C-O(hydroxyl) | ~123° | |

| C(ring)-C-O(hydroxyl) | ~115° | |

| C(ring)-O-C(benzyl) | ~118° | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C-O | ~0° or ~180° (Torsion of carboxyl group) | |

| C(ring)-O-C-C(benzyl ring) | Varies (Conformational flexibility) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer interactions. irjweb.comnih.gov

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.govactascientific.com These indices include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high electrophilicity index indicates a good electrophile, while high chemical softness suggests the molecule is highly reactive. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound The values presented are illustrative, based on typical results for similar aromatic carboxylic acids, and would be precisely determined via DFT calculations.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 eV |

| Ionization Potential | I | -E_HOMO | 6.5 eV |

| Electron Affinity | A | -E_LUMO | 1.5 eV |

| Electronegativity | χ | (I+A)/2 | 4.0 eV |

| Chemical Hardness | η | (I-A)/2 | 2.5 eV |

| Chemical Softness | S | 1/(2η) | 0.2 eV⁻¹ |

| Electrophilicity Index | ω | μ²/ (2η) | 3.2 eV |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the chemist's Lewis structure model. uni-muenchen.deuni-rostock.de This method is invaluable for investigating intramolecular interactions, such as hyperconjugation and electron delocalization. aimspress.com

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.deslideshare.net It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. aimspress.com A larger E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the ether and carbonyl oxygens into the antibonding π* orbitals of the benzene (B151609) ring.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table illustrates the type of data obtained from an NBO analysis. The interactions listed are chemically expected, and the E(2) values are representative estimates.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-O) of carboxyl | ~ 30-40 | Intramolecular resonance |

| LP (O) of ether | π* (C-C) of benzene ring | ~ 20-30 | Resonance stabilization |

| π (C=C) of ring | π* (C=C) of ring | ~ 15-25 | π-delocalization in ring |

| σ (C-H) of methyl | π* (C=C) of benzene ring | ~ 2-5 | Hyperconjugation |

Electrostatic Potential Maps and Molecular Electrostatic Surface (MES) Analysis

The Molecular Electrostatic Potential (MEP or MES) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netwuxiapptec.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Intense Negative Potential (Red/Yellow): Concentrated around the two oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation by a base. wuxiapptec.com The hydrogen atoms on the aromatic rings would also show a lesser degree of positive potential.

Neutral Regions (Green): Associated with the carbon framework of the benzene rings and the methylene (B1212753) group.

This analysis is crucial for understanding non-covalent interactions, such as how the molecule might dock into a receptor's active site. researchgate.netscispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: The molecule has significant conformational freedom, particularly around the ether linkage and the carboxylic acid group. MD simulations can map the accessible conformations and the energy barriers between them, revealing the molecule's flexibility.

Analyze Solvent Effects: The behavior and preferred conformation of the molecule can change dramatically in a solvent like water compared to the gas phase. MD simulations can explicitly model the interactions between the solute and solvent molecules, showing how hydrogen bonding and dielectric effects influence its structure and dynamics. rsc.org This is particularly important for understanding its properties in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a group of molecules and their biological activity. wikipedia.orgresearchgate.net A QSAR model takes the form of an equation where biological activity is a function of various physicochemical or structural parameters, known as descriptors. nih.gov

This compound could serve as a lead compound or a member of a larger library of related benzoic acid derivatives for a QSAR study. researchgate.net The process would involve:

Building a Library: Synthesizing or computationally designing a series of analogues with varied substituents.

Calculating Descriptors: For each molecule in the library, a range of quantum chemical descriptors would be calculated using methods like DFT. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.gov

Developing the Model: Using statistical methods like multiple linear regression, a mathematical model is created that best fits the experimental biological activity data to the calculated descriptors. researchgate.net

Prediction: A validated QSAR model can then be used to predict the activity of new, untested compounds, guiding synthetic efforts toward more potent molecules and reducing the need for extensive screening. wikipedia.orgnih.gov

Descriptors for Substituent Effects on Reactivity

The reactivity of an aromatic compound such as this compound is significantly influenced by its substituents—the benzyloxy group and the methyl group attached to the benzoic acid core. Computational methods allow for the quantification of these effects through various electronic descriptors. These descriptors, derived from the calculated electronic structure, can predict how the molecule will behave in chemical reactions.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide a general overview of the molecule's reactivity. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in understanding the molecule's resistance to change in its electron distribution and its propensity to react with electrophiles.

Fukui Functions: This local reactivity descriptor identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the regioselectivity of reactions involving this compound.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It highlights electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid and ether oxygen atoms.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability, chemical reactivity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 2.80 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations can generate spectra that can be compared with experimental data to confirm the molecular structure and assign vibrational modes and electronic transitions.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the carboxylic acid or the C-H bonds in the aromatic rings. Comparing the calculated IR and Raman spectra with experimental ones aids in the complete vibrational assignment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structural elucidation. For this compound, calculations would predict the distinct chemical shifts for the protons and carbons of the benzyl (B1604629) group, the methyl group, and the substituted benzoic acid ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. This allows for the assignment of observed absorption bands to specific electronic transitions, typically π → π* transitions within the aromatic rings. The solvent environment can also be modeled to predict solvatochromic shifts.

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound (Illustrative)

| Spectroscopy | Parameter | Hypothetical Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretching of carboxylic acid |

| IR | Vibrational Frequency | ~3030 cm⁻¹ | Aromatic C-H stretching |

| ¹H NMR | Chemical Shift | ~10-12 ppm | Carboxylic acid proton |

| ¹³C NMR | Chemical Shift | ~170 ppm | Carboxylic acid carbon |

| UV-Vis | Absorption Maximum (λmax) | ~280 nm | π → π* transition |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for this compound.

Applications of 2 Benzyloxy 5 Methylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Chemical Building Block

The strategic placement of functional groups on 2-(benzyloxy)-5-methylbenzoic acid makes it an exceptionally useful starting material. The carboxylic acid and the benzyl (B1604629) ether functionalities, in particular, offer orthogonal reactivity, allowing for sequential and controlled chemical transformations.

Precursor for Substituted Aromatic Systems

This compound is an ideal precursor for the synthesis of highly substituted aromatic systems. The existing substituents on the benzene (B151609) ring—a methyl group, a carboxylic acid, and a benzyloxy group—direct the position of subsequent chemical modifications through established principles of electrophilic and nucleophilic aromatic substitution.

Key functional groups and their synthetic utility are outlined below:

| Functional Group | Position | Synthetic Role |

| Carboxylic Acid | C1 | Can be converted to esters, amides, or acid chlorides; acts as a meta-director. |

| Benzyloxy Group | C2 | A stable protecting group for the phenol (B47542); can be removed via hydrogenolysis to yield a hydroxyl group, which is a potent ortho-, para-director. |

| Methyl Group | C5 | A weak ortho-, para-director that can be oxidized to a carboxylic acid if required. |

This combination of functionalities allows chemists to introduce a wide array of other groups onto the aromatic ring in a predictable manner. For instance, the removal of the benzyl group to reveal the phenol (2-hydroxy-5-methylbenzoic acid) activates the ring for electrophilic substitution at the positions ortho and para to the hydroxyl group. Furthermore, the carboxylic acid can be used as a handle for coupling reactions or can be removed entirely through decarboxylation, providing another layer of synthetic flexibility.

Intermediate in the Synthesis of Complex Heterocyclic Compounds

A significant application of this compound is its role as an intermediate in the creation of complex heterocyclic compounds. Many biologically active molecules feature heterocyclic cores, and this benzoic acid derivative provides a direct route to certain classes of these structures. The key transformation involves the deprotection of the benzyl ether to yield a phenol, which can then participate in intramolecular cyclization reactions with the adjacent carboxylic acid group or its derivatives. This process is fundamental to the construction of oxygen-containing heterocycles.

Synthesis of Specialized Organic Scaffolds and Frameworks

The utility of this compound extends to the targeted synthesis of specific, high-value molecular scaffolds, particularly those with relevance in medicinal chemistry and materials science.

Construction of Xanthone (B1684191) Nuclei and Related Oxygenated Heterocycles

One of the most well-documented applications of precursors like this compound is in the synthesis of xanthones, a class of oxygenated heterocyclic compounds. Current time information in Bangalore, IN.koreascience.kr The general strategy involves the debenzylation to form 2-hydroxy-5-methylbenzoic acid, which can then undergo cyclization. A common method is an acid-catalyzed intramolecular acylation (a type of Friedel-Crafts reaction), where the carboxylic acid attacks an adjacent aromatic ring to form the central pyrone ring of the xanthone nucleus. ontosight.airesearchgate.net

Another advanced method involves the coupling of ortho-heteroatom-substituted benzoates with arynes (highly reactive intermediates derived from benzene). koreascience.kr The reaction of a methyl-substituted salicylate, for which this compound is a direct precursor, with an aryne can afford the corresponding xanthone in good yield. koreascience.kr Research has shown that various substituted salicylates can be effectively used in this transformation, highlighting the versatility of this approach.

Table 2: Representative Yields of Xanthone Synthesis using Substituted Salicylates and an Aryne Precursor koreascience.kr

| Salicylate Reactant | Substituent at C5 | Product Yield |

| Methyl 5-fluorosalicylate | Fluoro | 83% |

| Methyl 5-bromosalicylate | Bromo | 75% |

| Methyl 5-methylsalicylate | Methyl | 71% |

| Methyl 5-phenylsalicylate | Phenyl | 64% |

Data adapted from a study on aryne-based xanthone synthesis, demonstrating the feasibility of using a methyl-substituted precursor analogous to the debenzylated form of this compound. koreascience.kr

Derivatization for Pharmacologically Relevant Scaffolds

The scaffolds synthesized from this compound are often of significant interest to the pharmaceutical industry. researchgate.net Xanthones, for example, are a class of secondary metabolites found in various plants and fungi and are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. koreascience.kr By using this compound as a starting building block, chemists can create libraries of novel xanthone derivatives with different substitution patterns. These derivatives can then be screened for enhanced or novel pharmacological activities, making this compound a valuable tool in drug discovery programs. The synthesis of such derivatives often involves multi-step processes where the benzoic acid moiety is a key intermediate. researchgate.net

Applications in Polymer Chemistry and Advanced Material Precursors

While less documented than its role in small molecule synthesis, the functional groups of this compound give it significant potential as a precursor for advanced polymers and materials. Benzoic acid derivatives, in general, are used as building blocks for materials with unique properties. ontosight.ai

The bifunctional nature of this compound—possessing a carboxylic acid and a protected phenol—makes it a candidate as an A-B type monomer. After debenzylation, the resulting 2-hydroxy-5-methylbenzoic acid has a hydroxyl group and a carboxylic acid group, which can undergo step-growth polymerization to form polyesters. These aromatic polyesters, or polyarylates, are known for their high thermal stability and mechanical strength.

Furthermore, the benzyl ether itself can be incorporated into polymer structures. For example, benzyloxy-substituted monomers have been used in the synthesis of novel copolymers through ring-opening polymerization, where the benzyloxy group can later be deprotected to introduce functionality along the polymer chain. mdpi.com Benzoic acid derivatives have also been used to modify existing polymers, such as chitosan (B1678972) and polyesters, to impart specific properties like antioxidant activity or improved flame retardancy. koreascience.krnih.gov This suggests that this compound could be used to synthesize functional polymers or act as a modifying agent for creating high-performance materials.

Monomer Synthesis for Functional Polymers

This compound is identified as a significant organic monomer and a material building block in polymer science. bldpharm.com Its structure is inherently suited for polymerization processes. The carboxylic acid group (-COOH) offers a prime reaction site for forming ester or amide linkages, while the benzyloxy group can be deprotected to reveal a phenol, providing another reactive handle. This dual functionality allows it to be incorporated into various polymer backbones or to act as a precursor for more complex monomeric units.

Research indicates its utility as a monomer for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. The defined geometry and functionality of this compound allow it to be a component in the self-assembly process that forms these highly structured materials. The resulting polymers can be designed to have specific network topologies and pore environments, which are crucial for their advanced applications.

Development of Materials with Tailored Functionalities

The incorporation of this compound into polymeric structures is a key strategy for developing materials with tailored functionalities. bldpharm.com Its use as a building block extends to materials intended for applications in electronics and optics. bldpharm.com The aromatic rings within the molecule contribute to its electronic properties, which can be harnessed in the final material.

While direct studies on this compound are specific, the principle of using substituted benzoic acids to create functional materials is well-established, particularly in the synthesis of Metal-Organic Frameworks (MOFs). For instance, related research on ligands like 2,4-bis-(triazol-1-yl)-benzoic acid has led to the creation of MOFs that act as highly selective and sensitive fluorescent sensors. nih.gov These materials have demonstrated the ability to detect specific metal ions such as Fe³⁺, MnO₄⁻, and Cr₂O₇²⁻ at very low concentrations. nih.gov By analogy, polymers and frameworks synthesized from this compound can be designed to possess unique functionalities. The benzyloxy group can influence the steric environment within the material's pores, while the methyl group can affect solubility and intermolecular interactions, allowing for fine-tuning of the material's properties for applications in sensing, separation, or gas storage.

| Application Area | Description | Key Structural Feature | Potential Functionality | Reference |

|---|---|---|---|---|

| Monomer for Functional Polymers | Serves as a fundamental building block for constructing larger polymer chains and networks. | Carboxylic acid and benzyloxy groups provide reactive sites for polymerization. | Formation of polyesters, polyamides, and other functional polymers. | bldpharm.com |

| Covalent Organic Frameworks (COFs) | Used as an organic linker to create highly ordered, porous crystalline materials. | Defined molecular geometry allows for predictable self-assembly into extended networks. | Materials for gas storage, separation, and heterogeneous catalysis. | bldpharm.com |

| Functional Materials (e.g., MOFs) | Incorporated as a ligand to create materials with specific, tailored properties. | The aromatic system and substituents influence the electronic and physical properties of the final material. | Development of fluorescent sensors for detecting ions and molecules. | nih.gov |

Catalysis Research Utilizing Benzyloxybenzoic Acid Ligands or Substrates

In the realm of catalysis, benzyloxybenzoic acid derivatives can serve dual roles: either as ligands that coordinate to a metal center to form an active catalyst or as substrates in reactions designed to produce complex molecules. The oxygen atoms of the carboxylate group are effective donors for coordinating with metal ions, creating stable complexes that can facilitate a wide range of chemical transformations. nih.gov

Design of Chiral Auxiliaries (if applicable)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. sigmaaldrich.com While this compound is itself an achiral molecule, its scaffold can be a starting point for the design of new chiral auxiliaries.

To function as a chiral auxiliary, the molecule would need to be modified to include a stereogenic center. This could be achieved, for example, by using a chiral amine to form a chiral amide with the carboxylic acid group. The resulting structure would possess a defined three-dimensional shape. The bulky benzyloxy group would play a crucial role in this context by creating a sterically hindered environment, which could effectively shield one face of a reacting molecule, directing an incoming reagent to the opposite face. This principle is famously employed in Evans oxazolidinone auxiliaries, which are widely used to direct stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgnih.gov Although no widespread use of this compound as a chiral auxiliary is documented, its structural motifs are well-suited for such rational design and exploration.

Exploration in Organocatalysis and Metal-Catalyzed Reactions

The application of this compound and its derivatives extends to both metal-catalyzed reactions and organocatalysis.

Metal-Catalyzed Reactions: As a ligand, this compound can be used to synthesize metal complexes with catalytic activity. The coordination of the benzyloxybenzoic acid ligand to a metal center, such as cadmium or zinc, can create a specific coordination environment that activates the metal for catalysis. nih.gov The nature of the ligand directly influences the stability, solubility, and reactivity of the resulting metal catalyst.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing a greener alternative to metal-based catalysts. nobelprize.org While this compound is not an organocatalyst in itself, it can be a substrate in organocatalytic reactions. For example, reactions involving the activation of carbonyl compounds can proceed via enamine or iminium ion intermediates, a mechanism central to many organocatalytic transformations. nobelprize.org Furthermore, the carboxylic acid group of the molecule could potentially participate in reactions as a Brønsted acid component in a bifunctional catalyst system, working in concert with another functional group to facilitate a reaction. The compound could also be the target of stereoselective synthesis, where organocatalysts are used to create chiral derivatives of the benzyloxybenzoic acid structure. nih.gov

| Area of Catalysis | Role of the Compound/Derivative | Mechanistic Principle | Potential Application | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Reactions | As a ligand to form a catalytically active metal complex. | The carboxylate oxygen atoms coordinate to a metal center, influencing its electronic properties and reactivity. | Synthesis of custom catalysts for cross-coupling, oxidation, or reduction reactions. | nih.gov |

| Chiral Auxiliary Design | As a scaffold for designing new chiral auxiliaries (upon chiral modification). | A temporary chiral group directs the stereochemical outcome of a reaction through steric hindrance. | Asymmetric synthesis of enantiomerically pure pharmaceuticals and natural products. | wikipedia.orgnih.gov |